N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the Anilino Group: The anilino group (3-chloro-4-fluoroanilino) is introduced through a nucleophilic substitution reaction.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached via a condensation reaction with the thiadiazole ring.
Nitration and Methylation: The nitro and methyl groups are introduced through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with substituted halogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The presence of functional groups like nitro and halogen atoms can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-chloro-4-fluoroanilino)-1,3,4-thiadiazole: Lacks the pyrazolyl and nitro groups.
5-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole: Lacks the anilino group.
2-(3-chloro-4-fluoroanilino)-5-methyl-1,3,4-thiadiazole: Lacks the pyrazolyl and nitro groups.
Uniqueness
The unique combination of functional groups in N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE imparts distinct chemical properties and potential applications. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methyl, anilino) groups can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H12ClFN6O2S |
---|---|
Molekulargewicht |
382.8g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H12ClFN6O2S/c1-7-13(22(23)24)8(2)21(20-7)6-12-18-19-14(25-12)17-9-3-4-11(16)10(15)5-9/h3-5H,6H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
RXFCRIDXXNZVKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC(=C(C=C3)F)Cl)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC(=C(C=C3)F)Cl)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.